MFCD18314542
Description
MFCD18314542 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are critical in drug development, catalysis, and advanced material design due to their tunable electronic and steric properties .
Properties
IUPAC Name |
methyl 2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)13-7-10(2-3-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPUIDTXUVZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684987 | |
| Record name | Methyl 4-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-05-8 | |
| Record name | Methyl 4-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314542 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired functional groups in the final compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest yield and purity of the product.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction. These may include acids, bases, or other chemical agents that promote the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large-scale reactors that can handle significant volumes of reactants and products.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD18314542 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD18314542 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound has potential therapeutic applications, including its use in drug development and pharmacological studies.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant importance in various scientific fields
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Efficiency Metrics :
- Catalyst Use : Compound B’s synthesis employs a Pd/ferrocene catalyst, offering higher regioselectivity compared to Compound A’s KI-mediated method .
- Green Chemistry : Compound B’s aqueous reaction medium aligns with sustainable practices, whereas Compound A requires polar aprotic solvents like DMF .
Critical Analysis :
- Material Science : Compound B’s boron moiety enables precise control in polymer functionalization, but scalability is hampered by expensive catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
